4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE
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Overview
Description
4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and aniline groups. This compound is notable for its unique chemical structure and properties, which make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE typically involves multiple steps, including nitration, reduction, and coupling reactions. One common synthetic route starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, and subsequent coupling with a benzamide derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and benzamide moieties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline or benzamide derivatives.
Scientific Research Applications
4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the benzamide moiety.
N-Methyl-2-nitro-4-(trifluoromethyl)aniline: Similar structure with a methyl group instead of the benzamide.
Uniqueness
4-METHYL-N-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzamide moiety differentiates it from other similar compounds, potentially enhancing its reactivity and applications .
Properties
IUPAC Name |
4-methyl-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-11-2-4-12(5-3-11)16(24)22-9-8-21-14-7-6-13(17(18,19)20)10-15(14)23(25)26/h2-7,10,21H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQJRYISXFVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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